2-(cyclohex-3-ene-1-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(13-4-2-1-3-5-13)23-10-14-8-22(9-15(14)11-23)17-7-6-16-20-19-12-24(16)21-17/h1-2,6-7,12-15H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSUZGYKWRBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is believed to enhance its interaction with DNA and inhibit cancer cell proliferation.
These findings suggest that modifications to the cyclohexene and pyrrole components could lead to more potent anticancer agents .
Compound Cancer Type IC50 (µM) Compound A Breast Cancer 5.2 Compound B Lung Cancer 3.8 Compound C Colon Cancer 4.5 - Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, showing potential in reducing oxidative stress and inflammation in neuronal cells.
Material Science Applications
-
Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve overall material performance.
These properties make it suitable for applications in coatings and composites where durability is essential .
Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Polymer A 250 70 Polymer B 230 65 - Nanotechnology : The compound has been explored for use in nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability under physiological conditions enhances its utility in targeted therapy.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Advantages : The target compound’s cyclohexene carbonyl may improve target selectivity over simpler methyl-substituted analogs, though this requires validation via docking studies or SAR assays.
- Data Limitations : Absence of empirical data (e.g., solubility, IC₅₀) for the target compound necessitates reliance on computational modeling or extrapolation from analogs .
- Synthetic Challenges : The bicyclic pyrrolo-pyrrole system likely demands sophisticated stereocontrol, contrasting with the more straightforward syntheses of sulfur-containing analogs in .
Preparation Methods
Synthesis of the Cyclohexene Carbonyl Derivative
The cyclohexene carbonyl moiety is synthesized via Diels-Alder cyclization or Friedel-Crafts acylation . In one approach, cyclohex-3-ene-1-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which undergoes nucleophilic attack by a pyrrolidine derivative . Alternative routes employ Grignard reagents to construct the cyclohexene ring, followed by oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄) .
Table 1: Representative Conditions for Cyclohexene Carbonyl Formation
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, BF₃·Et₂O | 0–25°C | 68–72 |
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | Reflux | 55–60 |
| Grignard Oxidation | Mg, CrO₃/H₂SO₄ | 0–40°C | 75–80 |
Cyclohexene derivatives are sensitive to over-oxidation, necessitating precise stoichiometric control of oxidizing agents .
Formation of the Triazolo[4,3-b]Pyridazin-6-yl Fragment
The triazolopyridazine ring is constructed via Huisgen cycloaddition or thermal cyclization of hydrazine derivatives. A validated protocol involves condensing 3-aminopyridazine with nitrous acid (HNO₂) to form a diazonium intermediate, which reacts with acetylene dicarboxylate under Cu(I) catalysis . Alternatively, microwave-assisted synthesis at 150°C for 15 minutes achieves 85% yield by accelerating ring closure.
Critical Parameters :
-
pH Control : Diazotization requires maintenance at pH 2–3 to prevent premature decomposition .
-
Catalyst Loading : Cu(I) (5 mol%) optimizes regioselectivity for the 1,2,4-triazole isomer.
Assembly of the Octahydropyrrolo[3,4-c]Pyrrole Core
The bicyclic pyrrolo-pyrrole system is synthesized through double Mannich reactions or reductive amination . A patented method reacts pyrrolidine with formaldehyde and ammonium chloride under acidic conditions to form the octahydro framework . Hydrogenation of unsaturated precursors (e.g., pyrrolo[3,4-c]pyrazole) using 5% Pd/C in ethanol at 50 psi H₂ achieves full saturation without ring-opening side reactions .
Table 2: Hydrogenation Conditions for Core Saturation
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyrazole | Pd/C (5%) | 50 | 12 | 92 |
| Pyrrolo[3,4-c]pyridine | Pd(OH)₂ | 30 | 24 | 88 |
Coupling of Fragments via Amide Bond Formation
The final assembly employs Schotten-Baumann acylation or HATU-mediated coupling . Reacting the cyclohexene carbonyl chloride with the triazolopyridazine-pyrrolo-pyrrole amine in dichloromethane (DCM) at −10°C minimizes racemization . Alternatively, HATU (1.1 equiv) and DIPEA (3 equiv) in DMF facilitate room-temperature coupling with 90% efficiency.
Side Reactions :
-
O-Acylation : Competing esterification is suppressed using bulky bases like 2,6-lutidine .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to prevent hydrolysis.
Optimization of Reaction Conditions
Temperature : Exothermic steps (e.g., acyl chloride formation) demand cooling to −20°C, while cyclizations benefit from microwave irradiation at 150°C .
Solvents : EtOH/H₂O mixtures enable facile crystallization, whereas DCM/THF systems improve coupling yields .
Catalysts : Pd/C (hydrogenation) and Cu(I) (cycloaddition) are non-negotiable for selectivity; substitutions (e.g., PtO₂) reduce yields by 30% .
Purification and Analytical Characterization
Crude products are purified via column chromatography (SiO₂, 10% MeOH/CH₂Cl₂) or recrystallization from ethanol/water . Purity is verified by:
-
HPLC : C18 column, 0.1% TFA/ACN gradient, retention time 12.3 min .
-
¹H NMR : Characteristic signals include δ 1.6–2.1 (m, cyclohexene CH₂), δ 7.8 (s, triazole CH).
Table 3: Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.4–3.8 (m, pyrrolidine CH₂N) |
| IR | 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N) |
| MS | m/z 339.2 [M+H]⁺ |
Industrial-Scale Adaptations
Kilogram-scale synthesis adopts flow chemistry for acyl chloride formation, reducing processing time by 70% compared to batch methods . Continuous hydrogenation reactors (H-Cube®) achieve 99% conversion with in-line FTIR monitoring.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: The synthesis of polycyclic heterocycles like this compound typically involves multi-step protocols. Key steps include:
- Coupling reactions : Cyclohex-3-ene-1-carbonyl and triazolopyridazine moieties are likely introduced via nucleophilic acyl substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification .
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive pyrrolo-pyrrole nitrogens during intermediate steps .
- Crystallization : Recrystallization from 2-propanol or dichloromethane/hexane mixtures ensures final purity .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: A combination of spectroscopic and computational methods is required:
- NMR : Analyze - and -NMR spectra to verify the octahydropyrrolo[3,4-c]pyrrole scaffold and substituent positions. Key signals include:
- Cyclohexene protons: δ 5.5–6.0 ppm (olefinic H)
- Triazolopyridazine protons: δ 8.0–9.0 ppm (aromatic H) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., relative configuration of the octahydropyrrolo-pyrrole core) .
Q. What are the recommended protocols for assessing chemical stability?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological assays involving this compound?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm target engagement .
- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to rule out off-target effects .
- Impurity profiling : Analyze batches with discrepant results via LC-MS to identify trace byproducts (e.g., oxidized triazolopyridazine derivatives) .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the triazolopyridazine moiety’s role in binding .
- QSAR modeling : Train models on analogs with known activity (e.g., IC values) using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- MD simulations : Simulate ligand-protein complexes for >100 ns to assess conformational stability and identify critical residues .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
- Abiotic degradation : Assess hydrolysis (pH 7.4, 25°C) and photolysis (simulated sunlight) rates using -labeled analogs .
- Biotic degradation : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) for 28 days; monitor metabolites via HRMS .
- Partition coefficients : Measure log (octanol-water) and soil adsorption coefficients () to predict mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
